molecular formula C10H17Cl2N3S B1681219 Talipexole dihydrochloride CAS No. 36085-73-1

Talipexole dihydrochloride

Cat. No. B1681219
CAS RN: 36085-73-1
M. Wt: 282.2 g/mol
InChI Key: DPQAXNSOFFYKDS-UHFFFAOYSA-N
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Description

Talipexole is a D2 dopamine receptor agonist that interacts with both pre- and post-synaptic receptors. It also acts as an α2-adrenergic agonist . The main side effects are drowsiness, dizziness, hallucinations, and minor gastrointestinal complaints .


Synthesis Analysis

The synthesis of Talipexole involves the N-alkylation of azepan-4-one with allyl bromide in the presence of potassium carbonate to give 1-allyl-azepan-4-one. This is then halogenated with molecular bromine in acetic acid to give 1-allyl-5-bromohexahydro-4-azepinone .


Molecular Structure Analysis

Talipexole dihydrochloride has a molecular formula of C10H17Cl2N3S and a molecular weight of 282.2 g/mol . The IUPAC name is 6-prop-2-enyl-4,5,7,8-tetrahydro-[1,3]thiazolo[4,5-d]azepin-2-amine;dihydrochloride .


Chemical Reactions Analysis

Talipexole dihydrochloride is a highly pure, synthetic, and biologically active compound . It is used for research purposes only .


Physical And Chemical Properties Analysis

Talipexole dihydrochloride is an azepine . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

Dopaminergic Neuron Activity

Talipexole dihydrochloride has been studied for its activity on dopaminergic neurons. In one study, it showed inhibitory effects on dopaminergic neurons in the ventral tegmental area (VTA) in rats, acting on dopamine D-2 receptors (Momiyama, Sasa, & Takaori, 1991). Similarly, another study found that talipexole activated caudate nucleus neurons receiving dopaminergic input from the substantia nigra via D2 receptors in cats (Todo, Momiyama, Amano, Kohno, & Sasa, 1994).

Parkinson's Disease and Movement Disorders

Talipexole's potential in treating Parkinson's disease and related movement disorders has been explored. It showed neuroprotective effects against paraquat-induced cell death in dopaminergic neuronal cells (Gómez-Sánchez et al., 2010) and protected dopaminergic neurons from methamphetamine toxicity in mice (Kondo, Shimada, Hatori, Sugita, & Mizuno, 1998). It also demonstrated antiparkinsonian activity in MPTP-treated monkeys, both in combination with L-dopa and as chronic treatment (Irifune, Nomoto, & Fukuda, 1994).

Schizophrenia Treatment

A study explored the use of talipexole in treating negative symptoms of chronic schizophrenia, finding a partial amelioration of symptoms, suggesting a relationship between D2 receptor activation and symptom improvement (Ohmori, Koyama, Inoue, Matsubara, & Yamashita, 1993).

Other Neurological Applications

Talipexole was investigated for its effect on periodic leg movement disorder and restless leg syndrome, showing significant improvement in sleep composition and symptom ratings (Inoue, Mitani, Nanba, & Kawahara, 1999). It also increased Bcl-2 protein levels in neuronal dendritic processes in rats, suggesting a neuroprotective effect in neurodegenerative disorders (Takata, Kitamura, Kakimura, Kohno, & Taniguchi, 2000).

Safety And Hazards

The main side effects of Talipexole are drowsiness, dizziness, hallucinations, and minor gastrointestinal complaints . In case of exposure, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately .

Future Directions

As of December 2014, Talipexole was not approved for marketing in the US nor in Europe . Further trials are necessary to prove the efficacy of Talipexole in various conditions .

properties

IUPAC Name

6-prop-2-enyl-4,5,7,8-tetrahydro-[1,3]thiazolo[4,5-d]azepin-2-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3S.2ClH/c1-2-5-13-6-3-8-9(4-7-13)14-10(11)12-8;;/h2H,1,3-7H2,(H2,11,12);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPQAXNSOFFYKDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1CCC2=C(CC1)SC(=N2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17Cl2N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20189669
Record name Talipexole dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20189669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Talipexole dihydrochloride

CAS RN

36085-73-1
Record name Talipexole dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036085731
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Talipexole dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20189669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name B-HT 920 dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TALIPEXOLE DIHYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9R6E1D8H1O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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